N-(2-Bromophenyl)-N-methyl-OE+/--oxobenzeneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromophenyl)-N-methyl-OE+/–oxobenzeneacetamide is an organic compound with a complex structure that includes a bromophenyl group, a methyl group, and an oxobenzeneacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-N-methyl-OE+/–oxobenzeneacetamide typically involves the reaction of 2-bromophenylamine with methyl oxobenzeneacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-N-methyl-OE+/–oxobenzeneacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2-Bromophenyl)-N-methyl-OE+/–oxobenzeneacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-N-methyl-OE+/–oxobenzeneacetamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxobenzeneacetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-acetylaniline: Similar structure but lacks the methyl group.
N-(2-Bromophenyl)-2-chloronicotinamide: Contains a chloronicotinamide group instead of the oxobenzeneacetamide moiety.
2-Chloro-N-(2-chlorophenyl)nicotinamide: Similar in structure but with chlorine atoms instead of bromine.
Uniqueness
N-(2-Bromophenyl)-N-methyl-OE+/–oxobenzeneacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H12BrNO2 |
---|---|
Molecular Weight |
318.16 g/mol |
IUPAC Name |
N-(2-bromophenyl)-N-methyl-2-oxo-2-phenylacetamide |
InChI |
InChI=1S/C15H12BrNO2/c1-17(13-10-6-5-9-12(13)16)15(19)14(18)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
VJNOGFOOOSXXEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1Br)C(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.